molecular formula C20H22O4 B14246571 Bis[(4-ethylphenyl)methyl] ethanedioate CAS No. 256525-98-1

Bis[(4-ethylphenyl)methyl] ethanedioate

Cat. No.: B14246571
CAS No.: 256525-98-1
M. Wt: 326.4 g/mol
InChI Key: NNDPPWMMWXAKFT-UHFFFAOYSA-N
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Description

Bis[(4-ethylphenyl)methyl] ethanedioate: is an organic compound with the molecular formula C20H22O4 It is a diester derived from ethanedioic acid (oxalic acid) and 4-ethylbenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-ethylphenyl)methyl] ethanedioate typically involves the esterification of ethanedioic acid with 4-ethylbenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[(4-ethylphenyl)methyl] ethanedioate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of bis[(4-ethylphenyl)methyl] ethanediol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of bis[(4-ethylphenyl)methyl] ethanediol.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Chemistry: Bis[(4-ethylphenyl)methyl] ethanedioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be utilized as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structural features make it a valuable candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used

Properties

CAS No.

256525-98-1

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

bis[(4-ethylphenyl)methyl] oxalate

InChI

InChI=1S/C20H22O4/c1-3-15-5-9-17(10-6-15)13-23-19(21)20(22)24-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3

InChI Key

NNDPPWMMWXAKFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=C(C=C2)CC

Origin of Product

United States

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